molecular formula C5H12N2O4S B14610774 Propyl 2-(methanesulfonyl)hydrazine-1-carboxylate CAS No. 58358-65-9

Propyl 2-(methanesulfonyl)hydrazine-1-carboxylate

Cat. No.: B14610774
CAS No.: 58358-65-9
M. Wt: 196.23 g/mol
InChI Key: RUYUSAXXKBCRGL-UHFFFAOYSA-N
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Description

Propyl 2-(methanesulfonyl)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a propyl group, a methanesulfonyl group, and a hydrazine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-(methanesulfonyl)hydrazine-1-carboxylate typically involves the reaction of propyl hydrazine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Propyl hydrazine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-(methanesulfonyl)hydrazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, reduced hydrazine compounds, and substituted hydrazine derivatives.

Scientific Research Applications

Propyl 2-(methanesulfonyl)hydrazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propyl 2-(methanesulfonyl)hydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(methanesulfonyl)hydrazine-1-carboxylate
  • Ethyl 2-(methanesulfonyl)hydrazine-1-carboxylate
  • Butyl 2-(methanesulfonyl)hydrazine-1-carboxylate

Uniqueness

Propyl 2-(methanesulfonyl)hydrazine-1-carboxylate is unique due to its specific propyl group, which can influence its reactivity and interactions compared to other similar compounds. The presence of the propyl group can also affect the compound’s solubility, stability, and overall chemical behavior.

Properties

CAS No.

58358-65-9

Molecular Formula

C5H12N2O4S

Molecular Weight

196.23 g/mol

IUPAC Name

propyl N-(methanesulfonamido)carbamate

InChI

InChI=1S/C5H12N2O4S/c1-3-4-11-5(8)6-7-12(2,9)10/h7H,3-4H2,1-2H3,(H,6,8)

InChI Key

RUYUSAXXKBCRGL-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NNS(=O)(=O)C

Origin of Product

United States

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